6-Aminonicotinaldehyde hydrochloride 6-Aminonicotinaldehyde hydrochloride
Brand Name: Vulcanchem
CAS No.: 1588441-31-9
VCID: VC2574752
InChI: InChI=1S/C6H6N2O.ClH/c7-6-2-1-5(4-9)3-8-6;/h1-4H,(H2,7,8);1H
SMILES: C1=CC(=NC=C1C=O)N.Cl
Molecular Formula: C6H7ClN2O
Molecular Weight: 158.58 g/mol

6-Aminonicotinaldehyde hydrochloride

CAS No.: 1588441-31-9

Cat. No.: VC2574752

Molecular Formula: C6H7ClN2O

Molecular Weight: 158.58 g/mol

* For research use only. Not for human or veterinary use.

6-Aminonicotinaldehyde hydrochloride - 1588441-31-9

Specification

CAS No. 1588441-31-9
Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
IUPAC Name 6-aminopyridine-3-carbaldehyde;hydrochloride
Standard InChI InChI=1S/C6H6N2O.ClH/c7-6-2-1-5(4-9)3-8-6;/h1-4H,(H2,7,8);1H
Standard InChI Key HWMXZDKTFAIWET-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1C=O)N.Cl
Canonical SMILES C1=CC(=NC=C1C=O)N.Cl

Introduction

Chemical Properties and Structure

Chemical Identity and Nomenclature

The chemical identity of 6-Aminonicotinaldehyde hydrochloride is defined by several key parameters that facilitate its identification and characterization in scientific literature and chemical databases. The compound's essential chemical identifiers are presented in the following table:

PropertyInformation
CAS Number1588441-31-9
Chemical FormulaC₆H₇ClN₂O
Molecular Weight158.59 g/mol
IUPAC Name6-aminopyridine-3-carbaldehyde;hydrochloride
Common Synonyms6-Aminonicotinaldehyde HCl
MDL NumberMFCD22570335
PubChem CID71720939
Structural IdentifierInformation
Standard InChIInChI=1S/C6H6N2O.ClH/c7-6-2-1-5(4-9)3-8-6;/h1-4H,(H2,7,8);1H
InChI KeyHWMXZDKTFAIWET-UHFFFAOYSA-N
SMILESC1=CC(=NC=C1C=O)N.Cl

These structural identifiers provide a standardized representation of the compound's molecular arrangement, which is essential for computational chemistry and chemical database searching .

Physical Properties

Physical Characteristics

The physical properties of 6-Aminonicotinaldehyde hydrochloride determine its behavior in various chemical processes and applications. The following table summarizes the known physical characteristics of this compound:

PropertyValue
AppearanceNot specified in available data
Melting Point285-290°C (in methanol)
Boiling PointNot available
DensityNot available
SolubilityExpected to be soluble in water and polar solvents due to its salt form

The high melting point (285-290°C) suggests significant intermolecular forces, likely resulting from hydrogen bonding and ionic interactions characteristic of hydrochloride salts .

Synthesis and Preparation Methods

Laboratory Scale Synthesis

The synthesis of 6-Aminonicotinaldehyde hydrochloride can be approached through several routes, drawing on principles established for similar pyridine derivatives. While the search results don't provide a specific synthesis procedure for this exact compound, related methods can be adapted.

One potential synthetic pathway would involve:

  • Starting with 6-aminonicotinaldehyde (free base)

  • Treatment with hydrogen chloride gas or concentrated hydrocloride acid in an appropriate organic solvent (such as diethyl ether or isopropanol)

  • Isolation of the precipitated hydrochloride salt through filtration

  • Purification through recrystallization from an appropriate solvent system

Alternatively, the compound could be prepared through selective reduction of appropriate precursors:

  • Reduction of 6-aminonicotinic acid or its esters using selective reducing agents

  • Partial reduction of 6-amino-3-cyanopyridine to the corresponding aldehyde

  • Conversion to the hydrochloride salt through treatment with HCl

Industrial Production Considerations

For larger scale production, methods similar to those used for nicotinaldehyde production could be adapted with appropriate modifications. Based on information about nicotinaldehyde preparation, the following conditions might be relevant:

  • Catalytic reduction processes using Raney-nickel catalyst:

    • Carefully controlled pH between 3.5 and 7

    • Moderate temperatures (≤40°C)

    • Hydrogen pressure between 0.2 and 5 bar

    • Precise control of hydrogen uptake to prevent over-reduction

    • Appropriate solvent systems, potentially including aqueous carboxylic acids

  • Process optimization considerations:

    • Catalyst loading (typically 2-10% by weight relative to starting material)

    • Reaction time control to maximize aldehyde yield while minimizing alcohol formation

    • Efficient methods for catalyst recovery and recycling

    • Appropriate isolation and purification protocols

The industrial processes would likely require careful optimization to achieve acceptable yields and purity while minimizing waste and environmental impact.

Applications and Uses

Pharmaceutical Applications

6-Aminonicotinaldehyde hydrochloride serves as a valuable intermediate in pharmaceutical synthesis due to its bifunctional nature, containing both amino and aldehyde groups on a heterocyclic scaffold. These functional groups provide multiple reactive sites for further chemical modifications .

The compound's utility in pharmaceutical applications stems from:

  • The aldehyde group, which can participate in:

    • Condensation reactions (e.g., with hydrazines, hydroxylamines, or amines)

    • Reductive amination to form secondary or tertiary amines

    • Wittig reactions to form olefins

    • Aldol condensations to extend carbon chains

  • The amino group, which offers possibilities for:

    • Acylation or sulfonylation to form amides or sulfonamides

    • Diazotization followed by various transformations

    • Alkylation to form secondary or tertiary amines

    • Formation of carbamates or ureas

  • The pyridine ring, which provides:

    • A scaffold for building more complex heterocyclic systems

    • Opportunities for further functionalization through directed metalation

    • Possible coordination sites for metal-catalyzed transformations

These diverse reaction pathways make the compound particularly valuable in the synthesis of pharmaceutical agents containing modified pyridine rings, which are common structural features in many drug classes.

Research and Development Applications

In research settings, 6-Aminonicotinaldehyde hydrochloride can serve multiple purposes:

  • As a building block for the synthesis of novel heterocyclic compounds with potential biological activity

  • In the preparation of specialized ligands for coordination chemistry, particularly those requiring precisely positioned nitrogen donor atoms

  • As a precursor for materials with applications in catalysis, sensing, and molecular recognition

  • In methodology development for selective transformations of multifunctional heteroaromatic compounds

The compound's well-defined reactivity profile makes it valuable for researchers exploring new synthetic pathways or developing structure-activity relationships in medicinal chemistry programs.

Hazard TypeDesignation
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P305 P351 P338
GHS PictogramWarning symbol

These classifications translate to the following specific hazards and precautions:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

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